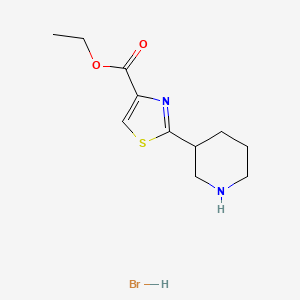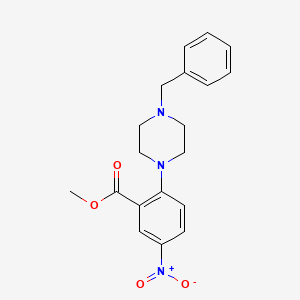
1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carbohydrazide
Übersicht
Beschreibung
1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carbohydrazide, also known as CPPC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CPPC is a pyrazole derivative that is synthesized through a multistep process, and it exhibits unique biochemical and physiological effects that make it a promising candidate for further investigation.
Wissenschaftliche Forschungsanwendungen
1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carbohydrazide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carbohydrazide has been shown to exhibit potent antioxidant and anti-inflammatory activities, making it a promising candidate for the treatment of various diseases, such as cancer, diabetes, and cardiovascular disorders. 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carbohydrazide has also been investigated for its potential as a neuroprotective agent, as it has been shown to protect against oxidative stress-induced neuronal damage.
Wirkmechanismus
The mechanism of action of 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carbohydrazide is not fully understood, but it is believed to involve the modulation of various signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway, the mitogen-activated protein kinase (MAPK) pathway, and the phosphoinositide 3-kinase (PI3K)/Akt pathway. 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carbohydrazide has been shown to inhibit the activation of NF-κB and MAPKs, which are involved in the regulation of inflammation and cell survival. 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carbohydrazide has also been shown to activate the PI3K/Akt pathway, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects
1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carbohydrazide has been shown to exhibit various biochemical and physiological effects, including antioxidant and anti-inflammatory activities, neuroprotective effects, and antidiabetic effects. 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carbohydrazide has been shown to scavenge free radicals and inhibit lipid peroxidation, which are involved in the pathogenesis of various diseases, such as cancer and cardiovascular disorders. 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carbohydrazide has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are involved in the regulation of inflammation. 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carbohydrazide has been shown to protect against oxidative stress-induced neuronal damage by inhibiting the activation of NF-κB and MAPKs. 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carbohydrazide has also been shown to improve glucose tolerance and insulin sensitivity, making it a potential candidate for the treatment of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carbohydrazide has several advantages for lab experiments, including its potent antioxidant and anti-inflammatory activities, its neuroprotective effects, and its antidiabetic effects. 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carbohydrazide is also relatively easy to synthesize, making it readily available for research purposes. However, 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carbohydrazide has some limitations for lab experiments, including its limited solubility in aqueous solutions, which may limit its bioavailability and efficacy. 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carbohydrazide also has a relatively short half-life, which may limit its therapeutic potential.
Zukünftige Richtungen
There are several future directions for research on 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carbohydrazide, including its potential applications in the treatment of various diseases, such as cancer, diabetes, and cardiovascular disorders. Future research should focus on elucidating the mechanism of action of 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carbohydrazide and identifying its molecular targets. Future research should also investigate the pharmacokinetics and pharmacodynamics of 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carbohydrazide, including its bioavailability, metabolism, and toxicity. Finally, future research should investigate the potential of 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carbohydrazide as a lead compound for the development of novel drugs with improved efficacy and safety profiles.
Synthesemethoden
1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carbohydrazide is synthesized through a multistep process that involves the reaction of 4-chlorobenzaldehyde with hydrazine hydrate to form 4-chlorobenzaldehyde hydrazone. The hydrazone is then reacted with ethyl acetoacetate to form 4-chlorobenzaldehyde ethyl acetoacetate hydrazone, which is subsequently cyclized with hydrazine hydrate to form 1-(4-chlorophenyl)-3-(1-ethoxy-1-oxopropan-2-yl)-1H-pyrazole-4-carbohydrazide. The final step involves the hydrolysis of the ethyl ester to yield 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carbohydrazide.
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)-4-hydroxypyrazole-3-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN4O2/c11-6-1-3-7(4-2-6)15-5-8(16)9(14-15)10(17)13-12/h1-5,16H,12H2,(H,13,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOXSGZRAFPBQHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=C(C(=N2)C(=O)NN)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101328096 | |
| Record name | 1-(4-chlorophenyl)-4-hydroxypyrazole-3-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101328096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
33.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26670164 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carbohydrazide | |
CAS RN |
334832-89-2 | |
| Record name | 1-(4-chlorophenyl)-4-hydroxypyrazole-3-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101328096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-chloro-3-[(4-fluorophenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)




![1-[(2-Methylpyrazol-3-yl)methyl]-4-prop-2-ynylpiperazine](/img/structure/B2536623.png)
![8-amino-7-[(2-fluorophenyl)methyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2536624.png)
![3-(1-(benzo[b]thiophene-2-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2536625.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(3,4-dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2536626.png)
![2-(3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)-N-propylacetamide](/img/structure/B2536631.png)


![6-chloro-5-methyl-N-[2-(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)ethyl]pyridine-3-sulfonamide](/img/structure/B2536634.png)